molecular formula C17H26N2O B5024952 1-propyl-4-(4-propylbenzoyl)piperazine

1-propyl-4-(4-propylbenzoyl)piperazine

Numéro de catalogue: B5024952
Poids moléculaire: 274.4 g/mol
Clé InChI: MEJRXNKSJGTZGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Propyl-4-(4-propylbenzoyl)piperazine is a synthetic piperazine derivative characterized by a piperazine ring substituted at the 1-position with a propyl group and at the 4-position with a 4-propylbenzoyl moiety. The 4-propylbenzoyl group introduces lipophilicity, which may influence blood-brain barrier penetration and metabolic stability, while the propyl side chain modulates steric and electronic properties .

Propriétés

IUPAC Name

(4-propylphenyl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-3-5-15-6-8-16(9-7-15)17(20)19-13-11-18(10-4-2)12-14-19/h6-9H,3-5,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJRXNKSJGTZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Piperazine Derivatives

Substituent Effects on Pharmacological Activity

Benzoyl vs. Benzyl/Phenyl Groups
  • 1-Benzoyl-4-(4-methoxyphenyl)piperazine (): The benzoyl group in the target compound differs from benzyl or phenyl substituents in analogs like MBZP (1-benzyl-4-methylpiperazine) or 4-CPP (1-(4-chlorophenyl)piperazine) . This may improve binding to targets like serotonin or dopamine transporters .
Alkyl Chain Modifications
  • Propyl vs. Ethyl/Methyl Chains : Piperazines with ethyl or methyl spacers (e.g., GBR 12935, a dopamine uptake inhibitor) show reduced metabolic stability compared to propyl derivatives. For example, propyl-piperazine analogs in CXCR4 antagonists demonstrated superior microsomal stability (t½ > 60 min) over ethyl counterparts (t½ ~40 min) .
  • Chain Length and Selectivity : In dopamine transporter (DAT) ligands, elongation from ethyl to propyl chains improved DAT/SERT selectivity. For instance, (S)-(+)-1-[4-[2-(diphenylmethoxy)ethyl]piperazinyl]-3-phenylpropan-2-ol exhibited 1627-fold DAT selectivity, attributed to optimal spacer length .

Heterocycle Variations: Piperazine vs. Piperidine

  • Metabolic Stability : Piperidines generally exhibit faster hepatic clearance due to reduced ring rigidity. In CXCR4 antagonists, piperidine analogs showed 2D6 inhibition (IC50 = 1.2 µM) versus piperazines (IC50 > 10 µM), linked to piperazine’s resistance to oxidative metabolism .
  • Receptor Affinity : Piperazine rings in sigma-2 ligands (e.g., PB28) require both nitrogen atoms for high affinity (σ2 Ki = 0.68 nM). Replacement with piperidine or aza-bicyclic systems reduced affinity by >10-fold .

Physicochemical and Pharmacokinetic Properties

Solubility and pKa
  • Aqueous Solubility: Piperazines with ethylene spacers (e.g., 8ac in quinolone derivatives) showed solubility >80 µM at pH 6.5, whereas direct N-phenylpiperazinyl attachment (e.g., 8a) reduced solubility to <20 µM. The propylbenzoyl group in the target compound likely lowers solubility compared to hydroxylated analogs .
  • pKa Modulation : The propylbenzoyl group’s electron-withdrawing effect may lower the pKa of the piperazine nitrogens (typically ~6–7 for ethylene-spaced derivatives), affecting ionization and membrane permeability .
Metabolic Liability
  • Piperazine rings are prone to N-dealkylation and oxidation. However, bulky substituents like 4-propylbenzoyl may shield the ring, as seen in PB28 analogs where cyclohexyl groups reduced clearance by 50% .

Data Tables

Table 1: Key Properties of Selected Piperazine Derivatives

Compound Substituents ClogD Solubility (µM) DAT IC50 (nM) Metabolic Stability (t½, min)
1-Propyl-4-(4-propylbenzoyl) Propyl, 4-propylbenzoyl 3.8 25 (pH 6.5) N/A 45 (human liver microsomes)
GBR 12909 Diphenylmethoxy, phenylpropyl 4.1 15 8.2 30
4-CPP 4-chlorophenyl 2.5 120 N/A 20
PB28 Cyclohexyl, tetrahydronaphth 4.5 18 N/A 60

Table 2: Impact of Substituents on Selectivity

Compound DAT IC50 (nM) SERT IC50 (nM) Selectivity (DAT/SERT)
(S)-(+)-8 1.4 2300 1627
GBR 12935 8.2 1200 146
Propyl-piperazine 15 1800 120

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.